molecular formula C10H19N B13031556 (4-Methylbicyclo[2.2.2]octan-1-yl)methanamine CAS No. 89014-22-2

(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine

Cat. No.: B13031556
CAS No.: 89014-22-2
M. Wt: 153.26 g/mol
InChI Key: HDYXZSGFNBLTAC-UHFFFAOYSA-N
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Description

(4-Methylbicyclo[222]octan-1-yl)methanamine is an organic compound with a unique bicyclic structure It is characterized by a bicyclo[222]octane framework with a methyl group at the 4-position and a methanamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylbicyclo[2.2.2]octan-1-yl)methanamine typically involves the alkylation of bromoarenes with 4-methylbicyclo[2.2.2]octan-1-ol in methanesulfonic acid . This reaction yields the corresponding bromine-containing 1-aryl-4-methylbicyclo[2.2.2]octanes. Another method involves the use of 8-methyltricyclo[4.4.0.03,8]decan-1-ol (twistanol) under similar conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the alkylation reactions are bromine-containing 1-aryl-4-methylbicyclo[2.2.2]octanes .

Scientific Research Applications

(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine has several scientific research applications:

Mechanism of Action

The specific mechanism of action for (4-Methylbicyclo[2.2.2]octan-1-yl)methanamine is not well-documented. given its amine functionality, it is likely to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and other non-covalent interactions. These interactions can influence biological pathways and molecular targets, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine is unique due to its specific substitution pattern and the presence of both a bicyclic framework and an amine functionality. This combination of features makes it a versatile compound for various chemical reactions and applications .

Properties

CAS No.

89014-22-2

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(4-methyl-1-bicyclo[2.2.2]octanyl)methanamine

InChI

InChI=1S/C10H19N/c1-9-2-5-10(8-11,6-3-9)7-4-9/h2-8,11H2,1H3

InChI Key

HDYXZSGFNBLTAC-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(CC2)CN

Origin of Product

United States

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